1-(1,3-Benzothiazol-2-yl)propan-2-ol
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Overview
Description
1-(1,3-Benzothiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C10H11NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-ol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with propionaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can lead to a variety of substituted benzothiazole derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is employed in the development of fluorescent materials and electroluminescent devices due to its unique photophysical properties.
Agriculture: The compound is used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to the inhibition of specific biological processes, such as cell proliferation or inflammation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(1,3-Benzothiazol-2-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
1-(1,3-Benzothiazol-2-yl)propan-2-ol is unique due to its specific combination of a benzothiazole ring and a hydroxyl group attached to a propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, materials science, and agriculture .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXMLFYNJMFUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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